1'-(4-(thiophen-3-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
Description
Properties
IUPAC Name |
1'-(4-thiophen-3-ylbenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3S/c25-21(17-8-6-16(7-9-17)18-10-13-28-14-18)24-12-3-11-23(15-24)20-5-2-1-4-19(20)22(26)27-23/h1-2,4-10,13-14H,3,11-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKXEEBUDDGWOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=CC=C(C=C3)C4=CSC=C4)C5=CC=CC=C5C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(4-(thiophen-3-yl)benzoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Moiety: This can be achieved through a cyclization reaction involving a suitable precursor such as a phenol derivative.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction.
Spiro Formation: The spiro linkage is formed through a cyclization reaction that connects the benzofuran and piperidine rings.
Thiophene Substitution: The thiophene group is introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and a boron reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1’-(4-(Thiophen-3-yl)benzoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed coupling reactions using boron reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.
Materials Science: Its spiro structure could be useful in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1’-(4-(thiophen-3-yl)benzoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. The exact pathways involved would depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below highlights key structural analogs, emphasizing substituent variations and their implications:
Key Observations:
- Xanthene-based spiro systems (e.g., ) prioritize photophysical properties over biological activity.
- Substituent Impact: The thiophen-3-yl group in the target compound may enhance π-π interactions in biological targets compared to phenyl or chloro substituents. Dimethylamino groups in xanthene derivatives red-shift absorption spectra due to electron-donating effects .
Physicochemical and Pharmacological Properties
- Stability: Storage recommendations (2–8°C, sealed) for spiro-piperidinones suggest sensitivity to moisture or thermal degradation .
- Solubility: Analogous N-amides (e.g., ) exhibit variable solubility, with oil-like consistency in nonpolar substituents versus crystalline solids in polar groups.
Biological Activity
The compound 1'-(4-(thiophen-3-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a spiro configuration that is characteristic of many biologically active compounds, contributing to its unique pharmacological properties.
The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes. Notably, it has been shown to exhibit significant affinity for the 5-hydroxytryptamine (serotonin) receptor 2A (5-HT2A). The affinity data indicates a Ki value of 0.060 nM , suggesting strong binding potential to this receptor, which is implicated in numerous physiological processes including mood regulation and cognition .
Affinity Studies
The compound's ability to displace [^3H]-ketanserin binding to the human 5-HT2A receptor was evaluated in CHO cells. The assay results demonstrated that the compound effectively competes for binding sites, indicating its potential as a therapeutic agent in conditions where serotonin modulation is beneficial, such as depression and anxiety disorders .
Anticancer Activity
In vitro studies have explored the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited significant antiproliferative activity against human hepatocellular liver carcinoma (HepG-2) and breast cancer (MCF-7) cell lines. The mechanism of action appears to involve induction of apoptosis, as evidenced by increased caspase activity in treated cells .
Study 1: Antidepressant Effects
In a preclinical study, the compound was administered to animal models exhibiting depressive behaviors. Results indicated a marked improvement in behavioral scores compared to control groups, suggesting potential antidepressant properties mediated through serotonin receptor modulation .
Study 2: Anticancer Efficacy
Another study focused on the compound's effects on pancreatic cancer cells (Panc-1). The results showed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways. This positions the compound as a promising candidate for further development in cancer therapeutics .
Data Summary
Q & A
Q. Critical Factors :
- Temperature : Higher temperatures (80–120°C) improve cyclization efficiency but may degrade sensitive functional groups.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance acylation yields, while ethereal solvents (THF) favor lithiation steps .
How can structural ambiguities in this spiro compound be resolved using spectroscopic and crystallographic methods?
Q. Basic Characterization Techniques
Q. Advanced Applications :
- Dynamic NMR : Detects conformational flexibility in the piperidine ring under varying temperatures .
What are the key reactivity patterns of this compound under oxidative and nucleophilic conditions?
Q. Advanced Reactivity Analysis
- Oxidation :
- The thiophene moiety undergoes oxidation with KMnO₄/CrO₃ to form sulfoxides or sulfones, altering electronic properties .
- The isobenzofuran ketone is resistant to mild oxidants but reacts with strong agents (e.g., mCPBA) at elevated temperatures .
- Nucleophilic substitution :
- Thiophene’s α-position is susceptible to electrophilic substitution (e.g., bromination), while the benzoyl group participates in Friedel-Crafts reactions .
- Stability : Decomposes under strong acidic/basic conditions due to lactone ring opening .
How can researchers design experiments to evaluate its pharmacological activity while addressing interspecies variability?
Q. Advanced Experimental Design
- In vitro models :
- In vivo models :
- Rodent neurobehavioral studies : Dose-dependent effects on locomotor activity (e.g., open-field tests) to assess CNS penetration .
- Species variability : Use humanized liver models (e.g., PXB mice) to predict metabolic differences in cytochrome P450 pathways .
How do structural modifications (e.g., thiophene vs. benzisoxazole substituents) impact target selectivity and potency?
Q. Advanced Data Contradiction Analysis
- Case Study : Replacing the thiophene with a benzisoxazole (as in EP0104632) increases serotonin receptor affinity (Ki = 12 nM vs. 85 nM for thiophene) but reduces metabolic stability .
- SAR Trends :
What strategies mitigate compound degradation during long-term storage or under experimental conditions?
Q. Basic Stability Protocols
- Storage : Lyophilize and store at –80°C under argon to prevent oxidation of the thiophene ring .
- Buffered solutions : Use pH 7.4 PBS with 0.01% BHT (antioxidant) for in vitro assays; avoid light exposure .
- Degradation markers : Monitor via HPLC-MS for sulfoxide formation (m/z +16) or lactone hydrolysis .
How can computational methods (e.g., MD simulations, QSAR) optimize its pharmacokinetic profile?
Q. Advanced Methodological Integration
- Molecular Dynamics (MD) : Simulate binding to CYP3A4 to predict metabolic hotspots (e.g., thiophene oxidation) .
- QSAR Models : Correlate logP values (2.1–3.8) with in vivo clearance rates; aim for logP <3.5 to reduce hepatotoxicity .
- Docking Studies : Identify π-π stacking interactions between the benzofuran ring and kinase ATP-binding pockets (Glide score < –9 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
